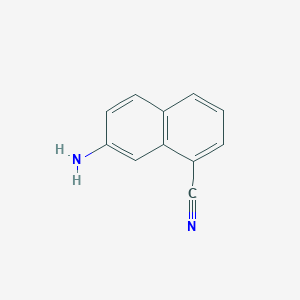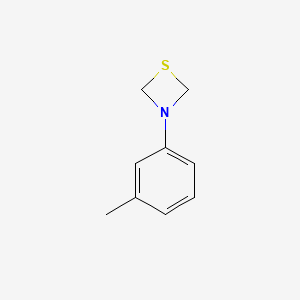
Cis-2-morpholinocyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-morpholinocyclopentanamine: is an organic compound characterized by a cyclopentane ring substituted with a morpholine group and an amine group in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method involves the cyclization of a suitable precursor, such as a cyclopentane derivative, with morpholine under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the formation of the cis isomer.
Reductive Amination: Another method involves the reductive amination of a cyclopentanone derivative with morpholine. This process often uses reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of cis-2-morpholinocyclopentanamine may involve large-scale cyclization or reductive amination processes, optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cis-2-morpholinocyclopentanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or morpholine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles like alkyl halides, and appropriate solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines, alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In industrial applications, cis-2-morpholinocyclopentanamine is used in the synthesis of specialty chemicals and as an intermediate in the production of various functional materials.
Mechanism of Action
The mechanism of action of cis-2-morpholinocyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Trans-2-morpholinocyclopentanamine: The trans isomer of the compound, differing in the spatial arrangement of the substituents.
Cyclopentane derivatives: Other cyclopentane-based compounds with different substituents, such as cyclopentanone or cyclopentanol derivatives.
Morpholine derivatives: Compounds containing the morpholine ring but with different substituents on the ring.
Uniqueness: Cis-2-morpholinocyclopentanamine is unique due to its specific cis configuration, which can lead to different chemical and biological properties compared to its trans isomer and other similar compounds. This unique configuration can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R,2S)-2-morpholin-4-ylcyclopentan-1-amine |
InChI |
InChI=1S/C9H18N2O/c10-8-2-1-3-9(8)11-4-6-12-7-5-11/h8-9H,1-7,10H2/t8-,9+/m1/s1 |
InChI Key |
FBNNRVHRAAGBMX-BDAKNGLRSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2CCOCC2)N |
Canonical SMILES |
C1CC(C(C1)N2CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11916470.png)


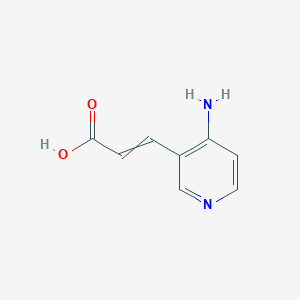
![6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11916491.png)
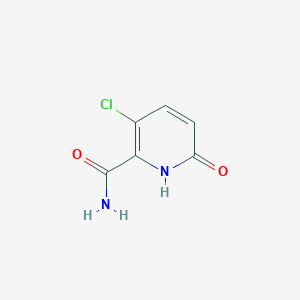
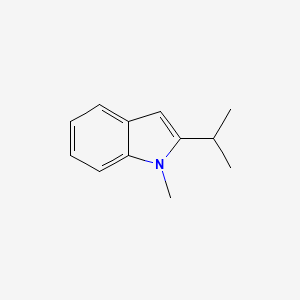
![3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11916504.png)
![3-Chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11916510.png)

![6-Butoxy-2-azaspiro[3.3]heptane](/img/structure/B11916524.png)
